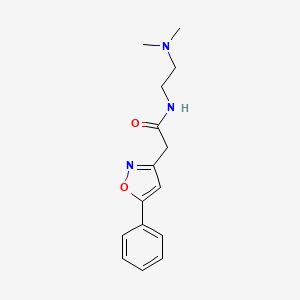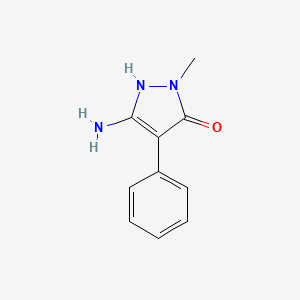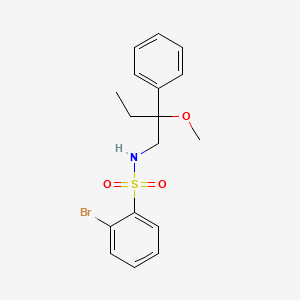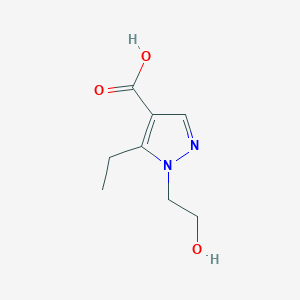
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the pyrazole family of compounds and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Mecanismo De Acción
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid reduces the production of prostaglandins, thereby reducing inflammation and relieving pain.
Efectos Bioquímicos Y Fisiológicos
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response. In addition, it has been shown to reduce the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, it has been extensively studied and its mechanism of action is well-understood, making it a useful tool for investigating the inflammatory response.
However, there are also some limitations to the use of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments. It has been shown to have some variability in its effects depending on the cell type and experimental conditions used. In addition, it has been shown to have some off-target effects, such as inhibition of the proteasome and the induction of apoptosis.
Direcciones Futuras
There are several future directions for research on 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. One area of interest is its potential use in cancer treatment. Further studies are needed to investigate its efficacy in vivo and to determine the optimal dosing regimen. In addition, there is interest in developing new derivatives of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid with improved potency and selectivity for COX enzymes. Finally, there is ongoing research into the role of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid in the inflammatory response and its potential use as a tool for investigating the mechanisms of inflammation.
Métodos De Síntesis
The synthesis of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid involves several steps, including the reaction of 2-chloroacetic acid with 5-ethyl-1H-pyrazole-4-carboxylic acid to form 5-ethyl-1-(2-chloroacetyl)-1H-pyrazole-4-carboxylic acid. This intermediate is then treated with sodium hydroxide to form the final product, 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. In addition, it has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
5-ethyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-7-6(8(12)13)5-9-10(7)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXFUIGYVFAUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586585.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone](/img/structure/B2586586.png)
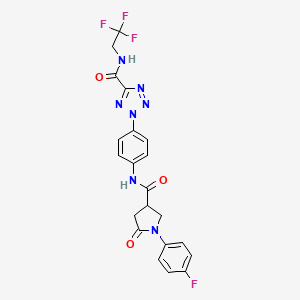
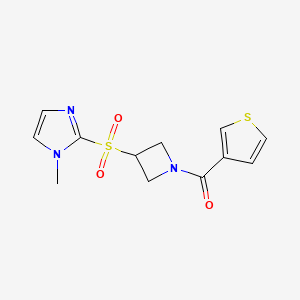
![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2586590.png)
![[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2586593.png)
![N-[3-(4-Methoxyphenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2586596.png)
![2-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2586597.png)
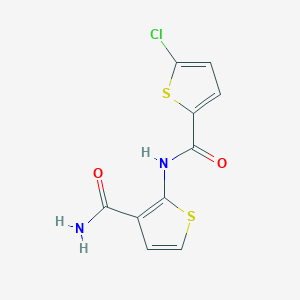
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2586599.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2586600.png)
